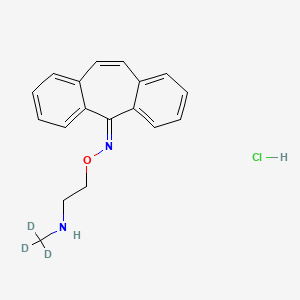
Demexiptiline Hydrochloride-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demexiptiline-d3 (hydrochloride) is a deuterated form of demexiptiline, a tricyclic antidepressant. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of demexiptiline. The compound is known for its ability to inhibit the reuptake of norepinephrine, thereby increasing its levels in the brain and contributing to its antidepressant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of demexiptiline-d3 (hydrochloride) involves the treatment of dibenzosuberenone with hydroxylamine to form its ketoxime. This intermediate is then alkylated with 2-chloro-N-methylethylamine to yield demexiptiline . The deuterated form is synthesized by incorporating deuterium atoms into the molecular structure during the synthesis process .
Industrial Production Methods: Industrial production of demexiptiline-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Demexiptiline-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demexiptiline-d3 (hydrochloride) .
Applications De Recherche Scientifique
Demexiptiline-d3 (hydrochloride) is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of demexiptiline.
Pharmacodynamic Studies: To study the drug’s effects on the body, particularly its antidepressant effects.
Biological Research: To investigate the compound’s interaction with biological systems and its potential therapeutic applications.
Industrial Applications: Used as a reference standard in the quality control of pharmaceutical products.
Mécanisme D'action
Demexiptiline-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. The compound primarily targets norepinephrine transporters and modulates the activity of adrenergic receptors .
Comparaison Avec Des Composés Similaires
Desipramine: Another tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.
Imipramine: Known for its dual inhibition of norepinephrine and serotonin reuptake.
Amitriptyline: A tricyclic antidepressant with a broader spectrum of action, affecting multiple neurotransmitter systems.
Uniqueness: Demexiptiline-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C18H19ClN2O |
|---|---|
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxy-N-(trideuteriomethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H18N2O.ClH/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18;/h2-11,19H,12-13H2,1H3;1H/i1D3; |
Clé InChI |
MZTHMUGFMPRTIK-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
SMILES canonique |
CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


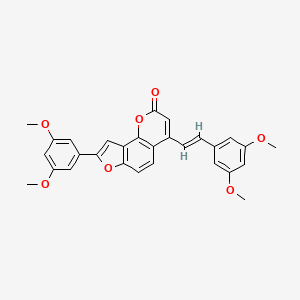
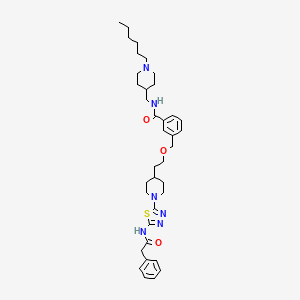

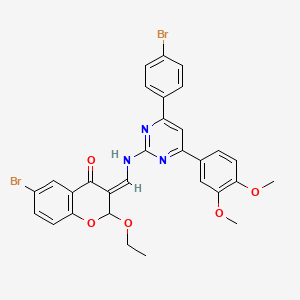
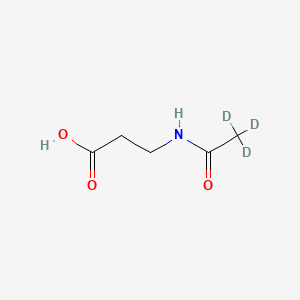
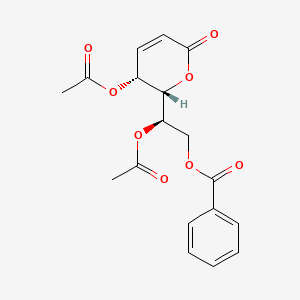
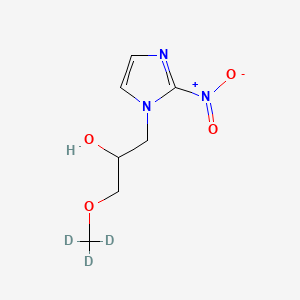
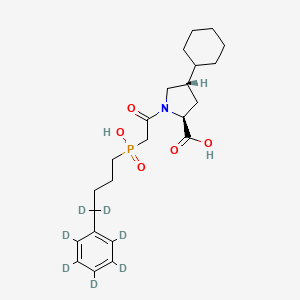
![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)
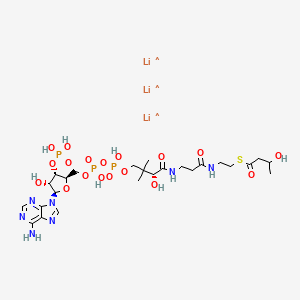

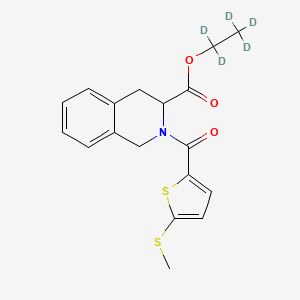

![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
